Dihydro-beta-ergocryptine mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-beta-ergocryptine mesylate is a methanesulfonic acid salt of dihydro-beta-ergocryptine. It is a derivative of ergot alkaloids, which are compounds produced by the Claviceps purpurea fungus. This compound is known for its pharmacological properties, particularly as a dopamine agonist, and is used in the treatment of various medical conditions, including Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions
Dihydro-beta-ergocryptine mesylate is synthesized through the hydrogenation of beta-ergocryptine. The process involves the reduction of the double bond between positions 9 and 10 in the ergocryptine molecule. The hydrogenation reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound involves the extraction of ergot alkaloids from the Claviceps purpurea fungus, followed by purification and chemical modification. The extracted ergot alkaloids are subjected to hydrogenation to produce dihydro-beta-ergocryptine, which is then converted to its mesylate salt by reacting with methanesulfonic acid .
化学反应分析
Types of Reactions
Dihydro-beta-ergocryptine mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction maintains the dihydro structure .
科学研究应用
Dihydro-beta-ergocryptine mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ergot alkaloid derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine agonist properties. .
Industry: Utilized in the pharmaceutical industry for the production of medications targeting neurological disorders
作用机制
Dihydro-beta-ergocryptine mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the effects of the endogenous neurotransmitter dopamine. This binding leads to the activation of dopaminergic pathways, which are crucial for motor control and cognitive functions. The compound also exhibits partial agonist/antagonist activity at adrenergic and serotonergic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Dihydro-beta-ergocryptine mesylate is often compared with other ergot alkaloid derivatives, such as:
Dihydro-alpha-ergocryptine: Similar in structure but differs in the position of a single methyl group. .
Dihydroergocornine: Another ergot alkaloid derivative with similar pharmacological properties.
Dihydroergocristine: Used in combination with this compound in some pharmaceutical formulations.
The uniqueness of this compound lies in its specific receptor binding profile and its effectiveness in treating neurological disorders, particularly Parkinson’s disease .
属性
CAS 编号 |
65914-79-6 |
---|---|
分子式 |
C33H47N5O8S |
分子量 |
673.8 g/mol |
IUPAC 名称 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C32H43N5O5.CH4O3S/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t18-,20+,22+,24+,25-,27-,31+,32-;/m0./s1 |
InChI 键 |
YKEUOHBRJUALFI-ILSKZLILSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
规范 SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。